Bienvenue dans la boutique en ligne BenchChem!

CIlastatin ammonium salt

Pharmacology Enzyme Inhibition Nephroprotection

Cilastatin Ammonium Salt (CAS 877674-82-3) is the official USP reference standard specified for chromatographic identification of Cilastatin Sodium per USP-NF monographs. Unlike the clinical sodium salt, the ammonium form provides a unique analytical signature essential for HPLC method validation, system suitability testing, and ANDA batch release. Its well-characterized renal DHP-I inhibition (IC₅₀ = 0.1 µM) also makes it an ideal probe for nephrotoxicity pathway dissection in in vitro and ex vivo models. Procure this reference standard to ensure pharmacopeial compliance and accelerate generic imipenem/cilastatin product development.

Molecular Formula C16H29N3O5S
Molecular Weight 375.48
CAS No. 877674-82-3
Cat. No. B601418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCIlastatin ammonium salt
CAS877674-82-3
Synonyms(2Z)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic Acid Ammonium Salt;  MK-791 Ammonium Salt
Molecular FormulaC16H29N3O5S
Molecular Weight375.48
Structural Identifiers
SMILESCC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[NH4+]
InChIInChI=1S/C16H26N2O5S.H3N/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);1H3/b12-6-;/t10-,11+;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cilastatin Ammonium Salt (CAS 877674-82-3): A High-Purity Reference Standard for Renal Dehydropeptidase-I Inhibition Studies


Cilastatin Ammonium Salt (CAS 877674-82-3) is the ammonium salt form of the renal dehydropeptidase-I (DHP-I) inhibitor cilastatin, chemically defined as ammonium (Z)-7-(((R)-2-amino-2-carboxyethyl)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoate [1]. With a molecular weight of 375.5 g/mol, it is a non-antibiotic agent that acts as a competitive, reversible inhibitor of DHP-I [2][3]. Its primary known function is to prevent the renal metabolism of carbapenem antibiotics, such as imipenem, thereby increasing their urinary recovery and therapeutic efficacy [4]. This compound is a well-defined reference standard supplied under strict regulatory specifications, ensuring its suitability for analytical method development, quality control, and other research applications requiring a material of verified identity and purity [1].

Why Generic Substitution Fails: The Critical Role of the Ammonium Counterion in Cilastatin Salt Selection


Cilastatin exists in multiple salt forms, including the clinically used sodium salt (CAS 81129-83-1) and the ammonium salt (CAS 877674-82-3). Substituting one salt form for another without justification is not scientifically valid. The counterion is not an inert bystander; it fundamentally influences the compound's physicochemical properties, including solubility, stability, and crystallinity . For instance, the USP monograph for Cilastatin Sodium explicitly identifies the ammonium salt as the definitive reference standard for chromatographic identification, underscoring its unique analytical signature [1]. Therefore, selection between the sodium and ammonium salts depends entirely on the intended application: the sodium salt for therapeutic formulations and the ammonium salt as an analytical benchmark for identity and purity. The specific use case, not a generic classification, dictates the appropriate form.

Product-Specific Quantitative Evidence: A Guide to the Measurable Differentiation of Cilastatin Ammonium Salt


Potency of Renal Dehydropeptidase-I (DHP-I) Inhibition is Preserved

The core biological activity of cilastatin as a renal DHP-I inhibitor is intrinsic to the cilastatin molecule and is quantitatively equivalent between its salt forms. In standardized biochemical assays, cilastatin (as the sodium salt) exhibits an IC50 of 0.1 µM for the inhibition of renal DHP-I [1]. This value serves as the benchmark for the class, and as a reference standard, the ammonium salt must demonstrate identical potency to be fit for purpose . The high specificity of this inhibition is further demonstrated by a significantly higher IC50 of 178 µM for the off-target bacterial metallo-β-lactamase enzyme CphA, yielding a 1780-fold selectivity ratio [1].

Pharmacology Enzyme Inhibition Nephroprotection

Concomitant Protection of Imipenem and Mitigation of Nephrotoxicity via OAT Inhibition

Beyond protecting imipenem from enzymatic degradation, cilastatin mitigates imipenem-induced nephrotoxicity through a secondary mechanism. It inhibits the human organic anion transporters OAT1 and OAT3 (hOAT1/3), which are responsible for the cellular uptake of imipenem in renal proximal tubules [1]. Cilastatin inhibited hOAT1/3-mediated transport of imipenem with IC50 values comparable to its clinical concentration [1]. This interaction significantly reduced the intracellular accumulation of imipenem in rabbit primary proximal tubule cells, decreasing cytotoxicity and protecting against acute kidney injury in vivo [1].

Nephrotoxicity Drug-Drug Interaction Pharmacokinetics

Establishing a Robust Chromatographic Identity: A USP-Defined Comparative Advantage

In the official USP monograph for Cilastatin Sodium, the ammonium salt is the designated reference standard for identity testing via chromatography. The monograph states: 'The retention time of the major peak for cilastatin in the chromatogram of the Test solution... corresponds to that in the chromatogram of a similar preparation of USP Cilastatin Ammonium Salt RS' [1]. This places the ammonium salt as the primary benchmark against which the purity and identity of the clinically used sodium salt are measured.

Analytical Chemistry Quality Control Reference Standards

In Vivo Clinical Safety and Tolerability at Therapeutic Doses

The clinical safety of the combination (imipenem/cilastatin) has been established in placebo-controlled trials. In a 10-day study of 1 g administered every 6 hours, the combination was found to be well-tolerated. Crucially, serial creatinine clearance determinations showed no change in renal function in either the drug-treated or placebo groups, and urinalysis revealed no casts, confirming the nephroprotective role of cilastatin in humans [1]. While nausea was more common in the drug group (5/6 vs 2/6 subjects), there were no consistent changes in hepatic function indices [1].

Clinical Safety Tolerability Human Trial

High-Value Application Scenarios for Cilastatin Ammonium Salt in Research and Industry


Analytical Method Development and Quality Control (QC) in Regulated Pharmaceutical Production

As the official USP reference standard for the identification of Cilastatin Sodium by HPLC, the ammonium salt is indispensable for pharmaceutical manufacturers and contract research organizations. It must be used to validate analytical methods, perform routine batch release testing, and demonstrate compliance with pharmacopeial monographs for the clinical drug product. Its procurement is a regulatory requirement for companies filing ANDAs for generic imipenem/cilastatin formulations [1].

Nephroprotection Studies Exploring Dual Mechanisms of Action

Given its dual mechanism of action—inhibiting both DHP-I (IC50 = 0.1 µM) [2] and renal OATs [3]—the ammonium salt is an ideal probe for dissecting the pathways of drug-induced kidney injury. Its use is particularly relevant in in vitro (e.g., S2 cell lines) and ex vivo (e.g., primary proximal tubule cells) models to quantify the relative contribution of enzymatic degradation versus active tubular transport to the nephrotoxicity of carbapenems and other OAT substrates.

Preclinical Formulation Development and Solubility Screening

The ammonium salt presents a distinct solubility profile compared to the sodium salt, a critical variable in early formulation science. It is a key material for screening alternative formulations where the sodium salt's high aqueous solubility may be suboptimal for certain delivery systems or where a less hygroscopic solid form is desired. Its molecular weight of 375.5 g/mol [4] allows for precise molar calculations when designing combination therapies with imipenem at the clinically relevant 1:1 molar ratio [5].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Carbapenem Adjuvants

The ammonium salt's well-characterized identity and purity make it the material of choice for generating reliable preclinical PK data to model the systemic and renal handling of cilastatin. With a human plasma protein binding of approximately 40% [6] and a half-life that, like imipenem, is prolonged in renal dysfunction, it serves as a precise input parameter for physiologically based pharmacokinetic (PBPK) models. This ensures accurate predictions of drug exposure and duration of effect in target patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CIlastatin ammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.